2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-(3-methylphenyl)acetamide
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Overview
Description
2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of acetamides It is characterized by the presence of an oxadiazole ring, an imidazole ring, and a methoxyphenyl group
Preparation Methods
The synthesis of 2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-(3-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the imidazole ring: This step involves the cyclization of a suitable precursor, often using a strong acid or base as a catalyst.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction.
Final acetamide formation: The final step involves the reaction of the intermediate with an acylating agent to form the acetamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction controls.
Chemical Reactions Analysis
2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the methoxyphenyl group, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or proteins involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer research, it may interfere with cell division pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-(3-methylphenyl)acetamide include:
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- 2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)-N-(4-methylphenyl)acetamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can result in different chemical and biological properties.
Properties
IUPAC Name |
2-[4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]imidazol-1-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-4-3-5-16(10-14)23-19(27)12-26-11-18(22-13-26)20-24-21(29-25-20)15-6-8-17(28-2)9-7-15/h3-11,13H,12H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIJZRDCTWWAPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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